PFA1 Antibody Discriminates Wild-Type Aβ1–8 from N-Terminally Modified pyro-Glu3-Aβ with 77-Fold Affinity Difference
The monoclonal antibody PFA1 binds wild-type Aβ(1–8) (DAEFRHDS) with high affinity (KD = 20 nM for monomeric Aβ; KD = 0.1 nM for fibrillar/protofibrillar Aβ) [1]. When the N-terminal Glu3 is post-translationally modified to pyroglutamate (pyro-Glu3-Aβ, a toxic Aβ species abundant in AD plaques), PFA1 binding affinity is reduced 77-fold relative to wild-type Aβ(1–8) [2]. This quantitative selectivity benchmark makes wild-type Aβ1–8 the essential reference standard for characterizing antibody specificity and for detecting binding-compromised Aβ proteoforms.
| Evidence Dimension | Antibody binding affinity (KD) to Aβ peptide |
|---|---|
| Target Compound Data | KD = 20 nM (PFA1 Fab to Aβ monomer); KD = 0.1 nM (PFA1 IgG to Aβ fibrils/protofibrils) |
| Comparator Or Baseline | pyro-Glu3-Aβ(3–8): ~77-fold reduced affinity (estimated KD ≈ 1.54 μM for monomer) |
| Quantified Difference | 77-fold loss in PFA1 binding affinity for pyro-Glu3-Aβ vs. WT Aβ(1–8) |
| Conditions | Surface plasmon resonance (SPR) and ELISA; recombinant PFA1 Fab and full IgG; Aβ monomers and CLC-stabilized protofibrils |
Why This Matters
Procurement of wild-type Aβ1–8 is mandatory for any assay requiring the unmodified N-terminal epitope benchmark; pyroglutamate-modified or shorter fragments cannot serve as affinity references for PFA1/PFA2-class therapeutic antibodies.
- [1] Gardberg AS, Dice LT, Ou S, Rich RL, Helmbrecht E, Ko J, Wetzel R, Myszka DG, Patterson PH, Dealwis C. Molecular basis for passive immunotherapy of Alzheimer's disease. Proc Natl Acad Sci U S A. 2007;104(40):15659–15664. doi:10.1073/pnas.0705888104. View Source
- [2] Gardberg A, Dice L, Pridgen K, Ko J, Patterson P, Ou S, Wetzel R, Dealwis C. Structures of Aβ-related peptide–monoclonal antibody complexes. Biochemistry. 2009;48(23):5210–5217. doi:10.1021/bi9001216. View Source
